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molecular formula C8H3F2NO2 B136047 4,6-difluoro-1H-indole-2,3-dione CAS No. 126674-93-9

4,6-difluoro-1H-indole-2,3-dione

Cat. No. B136047
M. Wt: 183.11 g/mol
InChI Key: YIVXDNUTNIKQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696214B2

Procedure details

A solution of 3,5-difluoroaniline (10.8 g) in a mixture of 12N aqueous hydrochloric acid solution (7.5 ml) and water (90 ml) was added to a stirred mixture of chloral hydrate (9.2 ml), sodium sulphate decahydrate (240 g) and water (210 ml). A solution of hydroxylamine hydrochloride (18.6 g) in water (90 ml) was then added and the mixture was heated to 120° C. for 45 minutes. The mixture was cooled to ambient temperature and the precipitate was isolated and dried under vacuum. The material so obtained was added to concentrated sulphuric acid (60 ml) and the mixture was stirred and heated to 80-90° C. for 10 minutes. The mixture was cooled to ambient temperature and poured onto a 1:1 mixture of ice and water (600 ml). The precipitate was isolated, washed with water and dried under vacuum at 50° C. to give 4,6-difluoro-2,3-dioxoindoline (14 g); NMR Spectrum: (DMSOd6) 6.61 (m, 1H), 6.9 (m, 1H).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Name
sodium sulphate decahydrate
Quantity
240 g
Type
reactant
Reaction Step Two
Name
Quantity
210 mL
Type
solvent
Reaction Step Two
Quantity
18.6 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([F:9])[CH:8]=1)[NH2:5].Cl[C:11](Cl)(Cl)[CH:12]([OH:14])O.O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=[O:28].[Na+].[Na+].Cl.NO.S(=O)(=O)(O)O>Cl.O>[F:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[C:4]2[C:3]=1[C:12](=[O:14])[C:11](=[O:28])[NH:5]2 |f:2.3.4.5.6.7.8.9.10.11.12.13.14,15.16|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
FC=1C=C(N)C=C(C1)F
Name
Quantity
7.5 mL
Type
solvent
Smiles
Cl
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
9.2 mL
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
sodium sulphate decahydrate
Quantity
240 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
210 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
18.6 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
the precipitate was isolated
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
The material so obtained
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80-90° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C.

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C(C(NC2=CC(=C1)F)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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